N-Propyl-N-methyl-benzamide
CAS No.: 13707-83-0
Cat. No.: VC14393653
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13707-83-0 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | N-methyl-N-propylbenzamide |
| Standard InChI | InChI=1S/C11H15NO/c1-3-9-12(2)11(13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | AEYBXFRYLBPSBB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C)C(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-Propyl-N-methyl-benzamide, systematically named N-methyl-N-propylbenzamide, belongs to the class of aromatic amides. Its structure consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to a nitrogen atom substituted with methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups. The IUPAC Standard InChIKey, AEYBXFRYLBPSBB-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration . The molecular formula C₁₁H₁₅NO reflects its composition, with a calculated exact mass of 177.2429 g/mol .
Crystallographic and Spectroscopic Data
While detailed crystallographic data for N-propyl-N-methyl-benzamide remains limited, analogous benzamide derivatives exhibit planar carbonyl groups and non-coplanar aromatic rings due to steric effects from substituents . Infrared (IR) spectroscopy of similar compounds reveals characteristic absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch), though the absence of an N-H group in this tertiary amide simplifies its spectral profile . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the methyl (δ ~2.8–3.2 ppm) and propyl groups (δ ~0.9–1.6 ppm for CH₃, δ ~1.4–1.7 ppm for CH₂, and δ ~3.3–3.5 ppm for N-CH₂), alongside aromatic protons (δ ~7.4–7.8 ppm) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of N-propyl-N-methyl-benzamide typically involves the reaction of benzoyl chloride with N-methylpropylamine under controlled conditions. A representative procedure adapted from methodologies for analogous compounds involves the following steps :
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Formation of Benzoyl Chloride: Benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of a catalytic amount of dimethylformamide (DMF).
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Amidation Reaction: The benzoyl chloride is reacted with N-methylpropylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures (0–5°C) to prevent side reactions. Triethylamine (Et₃N) is often added to scavenge HCl.
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Purification: The crude product is purified via column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) or recrystallization from ether .
Alternative Methodologies
Recent advances in catalytic amidation have explored nickel-based catalysts for direct coupling of benzaldehyde derivatives with amines, though these methods remain under investigation for tertiary amides like N-propyl-N-methyl-benzamide . Enzymatic approaches using lipases or proteases in non-aqueous media offer greener alternatives but face challenges in scalability .
Physicochemical Properties
Table 1: Gas Chromatography Retention Indices for N-Propyl-N-methyl-benzamide
| Column Type | Temperature (°C) | Retention Index (I) |
|---|---|---|
| DB-Wax | 170 | 2456.51 |
| DB-Wax | 190 | 2476.34 |
| DB-Wax | 210 | 2496.44 |
Reactivity and Stability
As a tertiary amide, N-propyl-N-methyl-benzamide exhibits lower nucleophilicity compared to primary or secondary amides. It resists hydrolysis under mild acidic or basic conditions but decomposes upon prolonged exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), yielding benzoic acid and methylpropylamine . Its combustion produces carbon monoxide, nitrogen oxides (NOₓ), and aromatic hydrocarbons, necessitating proper ventilation in industrial settings .
Applications in Industry and Research
Agrochemical Development
The compound’s amide functionality aligns with active ingredients in herbicides and fungicides. For instance, substituting the benzene ring with electron-withdrawing groups (e.g., -NO₂, -Cl) could yield derivatives with enhanced pesticidal activity .
Materials Science
In polymer chemistry, N-propyl-N-methyl-benzamide may serve as a plasticizer or cross-linking agent. Its aromatic core improves thermal stability, while the alkyl chains enhance compatibility with non-polar matrices .
Analytical and Characterization Techniques
Chromatographic Methods
Gas chromatography (GC) on polar stationary phases (e.g., DB-Wax) effectively separates N-propyl-N-methyl-benzamide from complex mixtures. As shown in Table 1, its retention indices increase linearly with temperature, a behavior consistent with Kovats’ retention theory . High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases offers complementary selectivity for purity assessments .
Spectroscopic Identification
Mass spectrometry (MS) via electron ionization (EI) generates a molecular ion peak at m/z 177, with fragmentation patterns revealing losses of propyl (57 Da) and methyl (15 Da) groups . Tandem MS (MS/MS) provides structural confirmation through collision-induced dissociation (CID) pathways.
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